{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
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Overview
Description
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a complex organic compound with the molecular formula C12H10FN3O3S2 and a molecular weight of 327.35 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid involves multiple steps, typically starting with the preparation of the 1,3,4-thiadiazole ring. The synthetic route often includes the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to introduce the 3-fluorophenyl group.
Chemical Reactions Analysis
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is unique due to its combination of a thiadiazole ring and a fluorophenyl group. Similar compounds include:
3-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
4-Methoxyphenylboronic acid: Another boronic acid derivative used in organic synthesis.
2-Methoxyphenylboronic acid: Similar in structure but with different reactivity and applications.
These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Properties
IUPAC Name |
2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDWBBMKQLADJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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